6-Methyl-1-heptanol

Catalog No.
S3720611
CAS No.
68526-83-0
M.F
C8H18O
C8H18O
C7H15CH2OH
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1-heptanol

CAS Number

68526-83-0

Product Name

6-Methyl-1-heptanol

IUPAC Name

6-methylheptan-1-ol

Molecular Formula

C8H18O
C8H18O
C7H15CH2OH

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCO

solubility

Insoluble (NIOSH, 2016)
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Insoluble

Canonical SMILES

CC(C)CCCCCO

The exact mass of the compound 6-Methyl-1-heptanol is 130.135765193 g/mol and the complexity rating of the compound is 50.5. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 msoluble in ethanol, etherin water, 640 mg/l at 25 °csolubility in water: noneinsoluble. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

6-Methyl-1-heptanol is a primary alcohol characterized by the chemical formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. The structure features a hydroxyl group (-OH) at the first carbon of a heptane chain, with a methyl group (-CH₃) attached to the sixth carbon. This compound is notable for its hydrophobic characteristics due to its long carbon chain, which influences its physical and chemical properties, including solubility and volatility .

Typical for alcohols, including:

  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions. For example, oxidation with potassium dichromate can yield 6-methylheptan-1-one.
  • Esterification: Reacting with carboxylic acids can produce esters, which are commonly used in flavorings and fragrances.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant in organic synthesis and industrial applications .

Research indicates that 6-Methyl-1-heptanol exhibits biological activity, particularly as a flavoring agent in food products. Its pleasant odor makes it suitable for use in perfumes and cosmetics. Additionally, some studies suggest potential antimicrobial properties, though further research is necessary to fully understand its biological interactions and efficacy .

Several methods exist for synthesizing 6-Methyl-1-heptanol:

  • Hydroformylation: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
  • Hydrogenation of 6-Methylheptanal: The aldehyde can be hydrogenated over a catalyst like palladium or platinum to yield the corresponding alcohol.
  • Grignard Reactions: Reacting a Grignard reagent with an appropriate carbonyl compound can also yield this alcohol.

These methods highlight the versatility in producing 6-Methyl-1-heptanol from various precursors .

6-Methyl-1-heptanol finds applications across multiple industries:

  • Flavoring Agent: Its pleasant odor makes it popular in food and beverage industries.
  • Fragrance Industry: Used in perfumes and personal care products for its aromatic properties.
  • Chemical Intermediate: Serves as a precursor for various chemical syntheses, including esters and other alcohols.

These applications illustrate its importance in both consumer products and industrial processes .

Several compounds share structural similarities with 6-Methyl-1-heptanol. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
1-HeptanolC7H16OC_7H_{16}OStraight-chain alcohol without methyl substitution.
2-HeptanolC7H16OC_7H_{16}OSecondary alcohol; differs in hydroxyl position.
3-HeptanolC7H16OC_7H_{16}OAlso a secondary alcohol; different position of hydroxyl group.
6-Ethyl-1-heptanolC9H20OC_9H_{20}OContains an ethyl group instead of methyl at position six.

This table illustrates how 6-Methyl-1-heptanol's unique structure contributes to its specific properties and applications compared to similar compounds .

Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a faint, pleasant odor.
Clear, colorless liquid.

Color/Form

Clear, colorless liquid.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.135765193 g/mol

Monoisotopic Mass

130.135765193 g/mol

Boiling Point

367 °F at 760 mm Hg (USCG, 1999)
188.0 °C
188 °C; 95.8 °C at 20 atm
83-91 °C
367°F

Flash Point

180 °F (USCG, 1999)
180 °F (82 °C) (Open cup)
82 °C o.c.
180°F (open-cup)
(oc) 180°F

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.5

Density

0.832 at 68 °F (USCG, 1999)
0.8176 at 25 °C
Bulk density = 6.95 lb/gal
Relative density (water = 1): 0.83
0.832
0.83

Odor

Mild

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

less than 212 °F (USCG, 1999)
-106.0 °C
-106 °C
<212°F
<-105°F

UNII

IJF7D6C38T

Vapor Pressure

1.03 mm Hg (USCG, 1999)
0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/
Vapor pressure, Pa at 20 °C: 50
0.4 mmHg

Associated Chemicals

1-Heptanol, 6-methyl-;1653-40-3

Wikipedia

6-methylheptan-1-ol

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Isooctyl alcohols or isooctanols are ... made by the oxo process in which heptenes are reacted with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation.

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Isooctanol: ACTIVE
Alcohols, C7-9-iso-, C8-rich: ACTIVE
Alcohols, C7-9-branched: INACTIVE
Usually refers to a mixture of isomers made by the Oxo process.
A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.

Analytic Laboratory Methods

Method: OSHA PV2033; Procedure: gas chromatography with flame ionization detector; Analyte: isooctyl alcohol; Matrix: air; Detection Limit: 41.5 ug.

Dates

Last modified: 07-27-2023

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